molecular formula C21H24F3N5O B2487955 5-[1-(Cyclopropylmethyl)-5-[3-(oxetan-3-yl)-3-azabicyclo[3.1.0]hexan-6-yl]pyrazol-3-yl]-3-(trifluoromethyl)pyridin-2-amine CAS No. 2241142-19-6

5-[1-(Cyclopropylmethyl)-5-[3-(oxetan-3-yl)-3-azabicyclo[3.1.0]hexan-6-yl]pyrazol-3-yl]-3-(trifluoromethyl)pyridin-2-amine

Cat. No. B2487955
CAS RN: 2241142-19-6
M. Wt: 419.452
InChI Key: IRPVABHDSJVBNZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex molecules like 5-[1-(Cyclopropylmethyl)-5-[3-(oxetan-3-yl)-3-azabicyclo[3.1.0]hexan-6-yl]pyrazol-3-yl]-3-(trifluoromethyl)pyridin-2-amine typically involves multi-step chemical reactions, each carefully designed to introduce specific functional groups or form specific ring structures. While direct references to the synthesis of this exact compound are not readily available, the literature offers insights into similar compounds' synthesis methods. For example, the synthesis of pyrazoline and pyrazole derivatives involves key steps like cycloaddition reactions, nucleophilic substitutions, and the use of organometallic reagents for the introduction of specific substituents (Gomaa & Ali, 2020).

Scientific Research Applications

Anticancer Potential

  • Cytotoxicity Against Cancer Cell Lines : Compounds analogous to 5-[1-(Cyclopropylmethyl)-5-[3-(oxetan-3-yl)-3-azabicyclo[3.1.0]hexan-6-yl]pyrazol-3-yl]-3-(trifluoromethyl)pyridin-2-amine have shown significant cytotoxicity against various cancer cell lines. For instance, pyrazolyl pyrazoline and pyrazolyl aminopyrimidine derivatives exhibited notable cytotoxicity against human cervix, lung, prostate cancer cell lines, and mouse embryo fibroblasts, with certain analogs outperforming standard drugs like etoposide (Alam, Alam, Panda, & Rahisuddin, 2018).

  • Topoisomerase IIα Inhibition and Cytotoxicity : Related compounds have been studied for their topoisomerase IIα inhibitory activity, which is crucial in cancer treatment. Some synthesized pyrazole derivatives demonstrated substantial cytotoxicity against various cancerous cell lines, including MCF-7, NCI-H460, and HeLa, along with notable topoisomerase IIα inhibition (Alam, Wahi, Singh, Sinha, Tandon, Grover, & Rahisuddin, 2016).

Synthesis of Functionalized Compounds

  • Creation of Spirocyclic and Oxindole Derivatives : The synthesis of 3-Spiro[cyclopropa[a]pyrrolizine]- and 3-spiro[3-azabicyclo[3.1.0]hexane]oxindoles, which involved a key [3 + 2]-cycloaddition reaction, highlights the versatility of such compounds. These were synthesized using substituted isatins, α-amino acids, and cyclopropenes, displaying potential anticancer activity against human leukemia cell lines (Filatov, Knyazev, Molchanov, Panikorovsky, Kostikov, Larina, Boitsov, & Stepakov, 2017).

Antimicrobial and Antifungal Activities

  • Potential in Antibacterial and Antifungal Applications : Research indicates that pyridine-linked pyrazol-3-yl amines and their derivatives, synthesized through cyclocondensation, demonstrated notable insecticidal and antibacterial potential against various microorganisms, including Pseudococcidae insects (Deohate & Palaspagar, 2020).

  • Synthesis of Heterocyclic Compounds with Antimicrobial Properties : The synthesis of novel heterocyclic compounds containing pyrazole and other rings like thiadiazole has shown potential for antimicrobial activity. These compounds were evaluated for their effects on various bacteria and fungi, demonstrating their applicability in addressing microbial resistance to pharmaceutical drugs (Katariya, Vennapu, & Shah, 2021).

properties

IUPAC Name

5-[1-(cyclopropylmethyl)-5-[3-(oxetan-3-yl)-3-azabicyclo[3.1.0]hexan-6-yl]pyrazol-3-yl]-3-(trifluoromethyl)pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24F3N5O/c22-21(23,24)16-3-12(5-26-20(16)25)17-4-18(29(27-17)6-11-1-2-11)19-14-7-28(8-15(14)19)13-9-30-10-13/h3-5,11,13-15,19H,1-2,6-10H2,(H2,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRPVABHDSJVBNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2C(=CC(=N2)C3=CC(=C(N=C3)N)C(F)(F)F)C4C5C4CN(C5)C6COC6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24F3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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